Potassium (Z)-9-octadecenyl phosphonate
Description
Properties
CAS No. |
61392-13-0 |
|---|---|
Molecular Formula |
C18H35K2O3P |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
dipotassium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H37O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
YVQWFJHQBZYRNN-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Mechanistic Investigations of Potassium Z 9 Octadecenyl Phosphonate and Analogous Phosphonate Interactions
Mechanistic Principles in Agricultural and Plant Science
Phosphonates, the active anions derived from phosphonic acid, operate through a dual mechanism in plant protection. fytoweb.beresearchgate.net They exert direct inhibitory effects on certain pathogens while simultaneously eliciting the plant's innate defense responses. researchgate.netresearchgate.net A key feature of phosphonates is their high degree of mobility within the plant. researchgate.netmdpi.com Following absorption by leaves or roots, they are transported throughout the plant via both the xylem and phloem, allowing them to reach and protect various plant tissues, including those below ground. apsnet.orgapsnet.org Unlike phosphates, phosphonates are not readily oxidized or incorporated into the plant's primary phosphorus metabolism, a characteristic that contributes to their persistence and sustained protective action within plant tissues. fytoweb.beresearchgate.netmdpi.com This stability ensures that the compound remains in its active form to combat pathogens and stimulate defenses over an extended period. researchgate.net
Direct Inhibitory Actions on Phytopathogens
The primary and most direct mode of action for phosphonates is their fungistatic or fungicidal effect, particularly against oomycete pathogens. apsnet.orgapsnet.org This inhibitory action is directly related to the concentration of the phosphonate (B1237965) ion that accumulates within the pathogen's tissues. apsnet.orgapsnet.org The direct antimicrobial activity is considered a central element in the efficacy of phosphonates, as demonstrated by the ability to select for resistant pathogen mutants in laboratory cultures and the correlation between in-vitro sensitivity and in-vivo disease control. apsnet.org
Phosphonates have a marked inhibitory effect on critical stages of the oomycete life cycle, which is essential for their ability to cause disease. researchgate.net Oomycetes, such as those in the genus Phytophthora, rely on structures like sporangia and zoospores for dispersal and infection. frontiersin.orgnih.gov Research has consistently shown that phosphonates directly interfere with mycelial growth and inhibit the formation and germination of spores. apsnet.orgresearchgate.net This disruption slows the pathogen's growth and reduces its capacity to reproduce and spread, giving the host plant a crucial advantage. researchgate.net The asexual sporangia, which are metabolically active and play a major role in spreading pathogens like Phytophthora infestans, are key targets of this inhibitory action. nih.gov By impeding these developmental stages, phosphonates effectively reduce the pathogen's inoculum potential and limit the progression of disease.
Table 1: Documented Direct Effects of Phosphonates on Oomycete Structures
| Oomycete Structure | Observed Effect of Phosphonate | Relevant Life Cycle Stage |
| Mycelium | Inhibition of vegetative growth. apsnet.orgresearchgate.net | Growth & Colonization |
| Sporangia | Inhibition of formation and germination. researchgate.netnih.gov | Asexual Reproduction & Infection |
| Zoospores | Reduced formation and motility. nih.gov | Dispersal & Host Finding |
| Oospores | Potential reduction in production. nih.gov | Sexual Reproduction & Survival |
The biochemical basis for the direct inhibitory effects of phosphonates involves the disruption of fundamental metabolic processes within the pathogen. Although the precise targets are still under investigation, a primary proposed mechanism is the interference with phosphate (B84403) metabolism. uq.edu.au As a structural analog of the phosphate ion, phosphonate can be taken up by the pathogen's phosphate transport systems. mdpi.comuq.edu.au Once inside the cell, it is believed to interfere with pathways that are dependent on phosphate, most notably oxidative phosphorylation. frontiersin.org
Oxidative phosphorylation is the main process by which aerobic organisms generate ATP, the cell's primary energy currency. frontiersin.org By disrupting this pathway, phosphonates can significantly reduce the pathogen's energy supply, leading to a fungistatic effect that inhibits growth and development. researchgate.net Furthermore, maintaining the integrity of mitochondrial and cellular membranes is an energy-dependent process that also relies on a stable supply of phosphate. nih.gov The presence of phosphonate may disrupt membrane potential and integrity, potentially leading to the leakage of cellular contents and, ultimately, cell death, a mechanism observed with other lipophilic antifungal agents. nih.govnih.gov The multi-site action of phosphonates on the pathogen's metabolism is thought to reduce the likelihood of resistance developing in the field. researchgate.netresearchgate.net
Host Plant Resistance Activation and Systemic Acquired Resistance (SAR) Pathways
Beyond their direct antimicrobial effects, phosphonates are potent elicitors of the plant's own defense mechanisms. fytoweb.beresearchgate.net This indirect mode of action involves the activation of a state of heightened resistance in tissues distant from the site of application, a phenomenon known as Systemic Acquired Resistance (SAR). frontiersin.orgnih.gov SAR provides long-lasting, broad-spectrum protection against a wide range of secondary infections by fungi, bacteria, and viruses. frontiersin.orguu.nl The induction of SAR is a complex signaling process, and phosphonates act as a trigger, priming the plant to respond more quickly and robustly to subsequent pathogen attacks. researchgate.netnih.gov This defense activation is often sufficient to fully limit pathogen invasion, especially when phosphonate concentrations are not high enough to be completely inhibitory on their own. researchgate.net
A hallmark of the induced defense response is the synthesis and accumulation of specific defense-related compounds. nih.gov Phosphonate treatment has been shown to trigger the production of phytoalexins and Pathogenesis-Related (PR) proteins. researchgate.netnih.gov Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by the plant at the site of infection following elicitor recognition. nih.govnih.gov They have fungistatic or fungitoxic properties and can cause cytological abnormalities in fungal cells, inhibiting spore germination and mycelial growth. nih.gov
PR proteins are a diverse group of host-encoded proteins that are induced in response to pathogen attack or stress signals and accumulate both locally and systemically. frontiersin.orguu.nl They serve as markers for the activation of SAR and have various antimicrobial activities, including enzymes that can degrade fungal cell walls (e.g., chitinases, glucanases) and other proteins with direct inhibitory functions. uu.nl The coordinated synthesis of these defense molecules reinforces the plant's physical and chemical barriers against invading pathogens.
Table 2: Examples of Defense Compounds Induced During Host Resistance
| Compound Class | Specific Example | Function in Plant Defense |
| Phytoalexins | Camalexin (in Arabidopsis) | Broad-spectrum antimicrobial activity, inhibits fungal growth. nih.gov |
| Pisatin (in Pea) | Fungistatic and fungitoxic properties. nih.gov | |
| Glyceollin (in Soybean) | Inhibits fungal spore germination and mycelial growth. nih.gov | |
| PR Proteins | PR-1 | Function not fully known, but a key marker for SAR. uu.nl |
| PR-2 (β-1,3-glucanases) | Degrades major components of oomycete and fungal cell walls. uu.nl | |
| PR-3 (Chitinases) | Degrades chitin, a component of many fungal cell walls. uu.nl |
The activation of plant-wide defense signaling is intricately linked to the modulation of phytohormone levels and changes in primary metabolism. nih.govnih.gov Phosphonates can influence these pathways, contributing to the establishment of SAR. Key defense hormones such as salicylic (B10762653) acid (SA) and, to a lesser extent, jasmonic acid (JA) and ethylene, are crucial regulators of different defense pathways. researchgate.netuu.nl SAR is classically considered to be dependent on the accumulation of SA, which acts as a critical signaling molecule to activate the expression of PR genes. frontiersin.org
Furthermore, mounting a defense response is an energy-intensive process that requires the reallocation of resources. Phosphonate application can influence sugar metabolism, potentially redirecting carbon flow from growth-related processes toward the synthesis of defense compounds like phytoalexins and other secondary metabolites. nih.govmdpi.com This metabolic shift ensures that the plant has the necessary energy and building blocks to sustain a robust and effective defense response against pathogens. mdpi.com
Translocation and Distribution within Plant Systems (Acropetal and Basipetal Movement)
The systemic mobility of phosphonates, including potassium phosphonate, is a critical aspect of their function within plants, enabling them to be distributed from the point of application to other tissues. Research has demonstrated that phosphonates are ambimobile, meaning they can be transported both upwards (acropetally) and downwards (basipetally) within the plant's vascular systems. researchgate.net This dual movement is facilitated through both the xylem and the phloem. nih.govfrontiersin.org
Foliar application of potassium phosphonate results in its rapid absorption and subsequent translocation throughout the plant. lainco.com Studies using radiolabelled potassium phosphonate (³²P) in black pepper (Piper nigrum L.) have visually and quantitatively confirmed its movement. Autoradiography revealed that the phosphonate is quickly translocated, consistent with both apoplastic (via cell walls) and symplastic (via cytoplasm) transport pathways. 14.139.189 Upon foliar application, the compound moves downwards to the roots, a process that can be observed within five days. 14.139.189 This basipetal transport occurs through the phloem, which is the same pathway used for transporting sugars from the leaves to other parts of the plant. youtube.com
Conversely, when applied to the roots, phosphonates are transported acropetally to the aerial parts of the plant through the xylem, which is responsible for water and nutrient transport from the roots to the shoots. researchgate.netyoutube.com The chemical similarity of the phosphonate anion to the phosphate anion allows it to be actively transported across plant membranes. 14.139.189 Evidence suggests that an active uptake process is involved in the entry of phosphonate into the phloem. researchgate.net This efficient, systemic distribution ensures that the compound reaches various plant parts, including vulnerable tissues, providing comprehensive protection and biostimulation. lainco.com14.139.189
Root Growth Enhancement and Plant Biostimulation Mechanisms
Phosphonates, often referred to as phosphites in agricultural contexts, are recognized as potent plant biostimulants. nottingham.ac.ukresearchgate.net A significant effect of their application is the enhancement of root growth and development. Foliar application of phosphite (B83602) has been observed to increase root biomass by approximately 30% in a range of plant species. nottingham.ac.uk This stimulation of the root system is a key component of its biostimulant activity, as a more extensive root system allows for greater water and nutrient acquisition. nottingham.ac.uk
The mechanisms behind this biostimulation are multifaceted and not based on a nutritional phosphorus contribution, as plants cannot metabolize phosphite into phosphate. frontiersin.orgnottingham.ac.uk Instead, phosphonates appear to trigger a series of physiological and metabolic responses within the plant. It is hypothesized that phosphonates can influence sugar metabolism, modulate the levels of plant hormones, and affect the synthesis of secondary metabolites. frontiersin.org For instance, they may upregulate genes associated with the biosynthesis and signaling pathways of crucial plant hormones like abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA). frontiersin.org
Furthermore, phosphonates can induce a plant's natural defense mechanisms, a process known as systemic acquired resistance (SAR). lainco.com This involves promoting the production of defense-related compounds such as phytoalexins and pathogenesis-related proteins, which can help the plant resist biotic stresses. lainco.com By enhancing these defense pathways, the plant can allocate more resources to growth and development. nih.gov In phosphate-deficient conditions, phosphite application has been shown to elicit a phosphate starvation response (PSR), which includes enhancing root development to explore a larger soil volume. nih.gov
The role of the potassium ion in potassium (Z)-9-octadecenyl phosphonate also contributes to plant health. Potassium is an essential macronutrient vital for numerous cellular functions, including enzyme activation, maintenance of cytoplasmic pH, and osmotic balance. nih.gov It plays a crucial role in carbohydrate transport via the phloem, which is essential for supplying energy to heterotrophic roots for growth. nih.gov Therefore, the compound delivers both a biostimulant in the form of the phosphonate and an essential nutrient in the form of potassium.
Fundamental Mechanisms in Surface Chemistry and Interfacial Science
Elucidation of Surface-Active Properties and Micelle Formation
This compound is an amphiphilic molecule, possessing a long, fat-loving (lipophilic) (Z)-9-octadecenyl hydrocarbon tail and a water-loving (hydrophilic) potassium phosphonate head group. ontosight.ai This dual character imparts surface-active properties, allowing it to function as a surfactant. When dissolved in a solvent like water, surfactant molecules tend to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension.
Above a specific concentration, known as the Critical Micelle Concentration (CMC), these surfactant molecules spontaneously self-assemble in the bulk solution to form organized aggregates called micelles. scientific.netresearchgate.net In an aqueous medium, the lipophilic tails aggregate to form a core that is shielded from the water, while the hydrophilic phosphonate heads form an outer shell that interacts with the surrounding water molecules. The CMC is a key characteristic of a surfactant, and its value is influenced by factors such as the length of the alkyl chain, the nature of the head group, and the ionic strength of the solution. researchgate.net Generally, the CMC for ionic surfactants is higher than for nonionic surfactants. mpg.de
Studies on analogous alkyl phosphonic acids and their salts have provided insight into their aggregation behavior. The CMC for various alkane phosphonic acids and their sodium salts have been determined using methods like surface tension measurements. scientific.netresearchgate.net This research shows a clear trend related to the hydrocarbon chain length, consistent with other surfactant families.
Critical Micelle Concentration (CMC) of Selected Alkane Phosphonic Acids and their Sodium Salts
| Compound | Method | CMC (mol/L) | Reference |
|---|---|---|---|
| Tridecane Phosphonic Acid | Multiple Methods | Data Not Specified | researchgate.net |
| Tetradecane Phosphonic Acid | Multiple Methods | Data Not Specified | researchgate.net |
| Hexadecane Phosphonic Acid | Multiple Methods | Data Not Specified | researchgate.net |
| Octyl-phosphonic acid (OcPA) | Surface Tension | Concentration selected based on CMC for experiments | scientific.net |
The formation of micelles is a cooperative phenomenon that dramatically changes the properties of the solution, such as its ability to solubilize non-polar substances within the micellar cores. mpg.de
Mechanisms of Dispersancy, Emulsification, and Stabilization in Aqueous Media
The surfactant nature of this compound and its analogs underpins their utility as dispersants, emulsifiers, and stabilizers. These functions are crucial in preventing the aggregation of particles or the separation of immiscible liquids.
Dispersancy and Stabilization: As dispersants, phosphonates adsorb onto the surface of fine solid particles suspended in a liquid. goldschmidtabstracts.infowasserdreinull.de This adsorption creates a barrier that prevents the particles from coming close enough to aggregate and settle out, a process known as flocculation. The stabilization can be achieved through electrostatic repulsion, where the charged phosphonate head groups create a repulsive force between particles, or through steric hindrance, where the bulky alkyl chains prevent close approach. This is particularly effective in preventing the formation of mineral scale (e.g., calcium carbonate) in water systems, where phosphonates act as crystal growth inhibitors even at substoichiometric concentrations. wasserdreinull.deonepetro.org
Emulsification: Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water. This compound, with its amphiphilic structure, can position itself at the oil-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion. The lipophilic tail orients into the oil phase, while the hydrophilic phosphonate head remains in the aqueous phase. This creates a protective layer around the dispersed droplets, preventing them from coalescing. Research on sodium phosphonates has shown their ability to influence emulsion structure, causing phase transitions from a water-in-oil (W/O) emulsion to a more complex water-in-oil-in-water (W/O/W) emulsion by altering the packing of the polar head groups at the interface. researchgate.net Phosphonate-based inhibitors have been designed as emulsified types for specific applications, such as mitigating scale in oil fields. researchgate.net
The stability of these systems is critical. While surfactant-stabilized systems can be meta-stable, the strong interaction of the phosphonate group with surfaces and its ability to form robust interfacial films contributes to the long-term stability of dispersions and emulsions in aqueous media. rsc.org
Adsorption and Interaction at Solid-Liquid Interfaces
The interaction of phosphonates at solid-liquid interfaces is fundamental to their application as corrosion inhibitors, scale inhibitors, and surface modifiers. The phosphonate head group exhibits a strong affinity for and ability to bond with various surfaces, particularly metal oxides and minerals. researchgate.netwikipedia.org
Studies using advanced surface analysis techniques like Atomic Force Microscopy (AFM) have provided detailed insights into the adsorption process. On mica surfaces, alkyl-phosphonic acids self-assemble from aqueous solutions to form monolayer-height domains. scientific.netresearchgate.net Similarly, on passive iron oxide surfaces, phosphonates form a protective layer that inhibits anodic dissolution, with the phosphonate group bonding more strongly to the oxide surface than to the metallic iron itself. researchgate.net
The mechanism of interaction often involves the formation of coordinate bonds between the oxygen atoms of the phosphonate group and metal cations on the solid surface. acs.org This strong adsorption is the basis for their effectiveness in "squeeze" treatments in oilfields, where they are adsorbed onto the reservoir rock and then slowly release back into the produced water to prevent scale formation. nih.gov
The interaction is highly dependent on the nature of the surface. On calcite (calcium carbonate) surfaces, phosphonates adsorb and can inhibit crystal growth, a key mechanism in scale prevention. goldschmidtabstracts.info The adsorption process can be influenced by factors such as pH and the concentration of other ions in the solution. For example, phosphonates can form complexes with divalent cations like Ca²⁺, which can sometimes lead to the precipitation of an insoluble complex. nih.gov The strong nucleophilic character of the phosphonate group leads to a high sorption affinity for electrophilic surfaces, making them effective chelating agents that bind metal ions. wasserdreinull.de
Summary of Phosphonate Interactions with Various Surfaces
| Surface Material | Type of Interaction/Observation | Technique/Context | Reference |
|---|---|---|---|
| Mica | Forms self-assembled monolayer height domains | Atomic Force Microscopy (AFM) | scientific.netresearchgate.net |
| Passive Iron Oxide | Forms a protective layer, bonds strongly to the oxide | AFM, Electrochemistry | researchgate.net |
| Calcite (CaCO₃) | Adsorption and inhibition of crystal growth | Batch experiments, Scale inhibition studies | goldschmidtabstracts.info |
| Carbon Steel | Synergistic adsorption with metal ions for corrosion inhibition | Electrochemical measurements | acs.org |
| Sandstone Reservoir Rock | High adsorption for scale inhibitor squeeze treatments | Oilfield application context | onepetro.org |
This strong and often specific interaction with solid surfaces is a defining characteristic of phosphonates, enabling their wide range of applications in interfacial science.
Advanced Applications and Research Applications of Potassium Z 9 Octadecenyl Phosphonate
Contributions to Sustainable Agricultural Systems
The application of phosphonates in agriculture represents a significant step towards more sustainable crop protection strategies. Potassium (Z)-9-octadecenyl phosphonate (B1237965), by combining the fungicidal and resistance-inducing properties of the phosphonate group with the surface-active nature of the (Z)-9-octadecenyl (oleyl) tail, offers a multifaceted approach to plant health.
Advanced Strategies for Plant Disease Management
Potassium phosphonates are recognized for their dual-action mechanism in combating a wide range of plant pathogens, particularly oomycetes like Phytophthora and Plasmopara species. acs.orglainco.comherts.ac.uk This dual action involves:
Direct Fungicidal Activity: Potassium phosphonate can directly inhibit the growth of pathogens. lainco.com Research has shown that it interferes with the pathogen's oxidative phosphorylation, a key metabolic process, thereby disrupting its cellular composition and limiting disease progression. acs.org The lipophilic (fat-loving) (Z)-9-octadecenyl chain of Potassium (Z)-9-octadecenyl phosphonate likely enhances its adhesion to and penetration of the waxy cuticle of plant leaves, potentially increasing the efficiency of the phosphonate's direct action against foliar pathogens. ontosight.ai
Induction of Systemic Acquired Resistance (SAR): Beyond direct inhibition, potassium phosphonates are potent elicitors of the plant's own defense mechanisms. acs.orguu.nl They stimulate the production of phytoalexins, pathogenesis-related (PR) proteins, and phenolic compounds, which strengthen the plant's ability to resist current and future infections. acs.orguu.nlresearchgate.net Studies on Arabidopsis thaliana challenged with Phytophthora palmivora demonstrated that phosphonate treatment leads to rapid host responses, including superoxide (B77818) release and localized cell death, which effectively wall off the pathogen. uu.nl
The systemic nature of potassium phosphonates is a key advantage, as they are readily absorbed and transported throughout the plant, protecting both existing and new growth. acs.orglainco.com
Table 1: Documented Effects of Potassium Phosphonates on Various Plant Pathogens
| Pathogen Species | Affected Crop(s) | Observed Effect of Potassium Phosphonate |
| Phytophthora spp. | Citrus, Avocado, Areca Nut | Control of root rot, gummosis, and brown rot. acs.orgresearchgate.netyoutube.com |
| Plasmopara viticola | Grapevine | Reduction in the severity of downy mildew. acs.org |
| Venturia inaequalis | Apple | Satisfactory control of apple scab. researchgate.netbvsalud.org |
| Alternaria alternata | Citrus | Inhibition of mycelium growth. researchgate.net |
| Colletotrichum gloeosporioides | Coffee, Apple | Reduction in anthracnose severity and curative effects on leaf spot. researchgate.netbvsalud.org |
Role in Integrated Pest and Disease Management Programs
Integrated Pest Management (IPM) emphasizes a holistic approach to crop protection, combining various strategies to minimize economic damage while reducing reliance on synthetic pesticides. Potassium phosphonates are valuable components of IPM programs due to their unique mode of action. lainco.com By stimulating the plant's innate defenses, they can reduce the selection pressure for fungicide resistance that often develops with conventional, single-target-site fungicides. d-nb.info Their effectiveness against a broad spectrum of diseases allows for a reduction in the total number of different chemical applications. sipcam-oxon.com
Potential for Reduced Chemical Input Approaches (e.g., Copper Minimization in Viticulture)
A significant challenge in organic and sustainable viticulture is the management of downy mildew, which has traditionally relied heavily on copper-based fungicides. saapedia.org While effective, the long-term use of copper can lead to its accumulation in the soil, with potential negative environmental consequences. Potassium phosphonates have emerged as a promising tool to reduce copper inputs. d-nb.infosaapedia.org By providing effective control of downy mildew, especially during critical growth stages, the use of potassium phosphonate can decrease the frequency and amount of copper applications needed, contributing to a more environmentally friendly viticultural system. saapedia.org
Innovations in Functional Materials and Formulations
The molecular structure of this compound, featuring a polar phosphonate head group and a long, non-polar oleyl tail, makes it an amphiphilic molecule with inherent surfactant properties. ontosight.ai This characteristic opens up a range of applications in material science and specialized formulations.
Design and Development of Novel Surfactant Systems
Long-chain alkyl phosphonates and phosphates are recognized for their excellent emulsifying, dispersing, and wetting abilities. saapedia.orgresearchgate.net The phosphonate group has a strong affinity for binding to surfaces, a property leveraged in various applications. uu.nl Research on related long-chain phosphonic acids has shown their capability to form stable, self-assembled monolayers and to act as effective surfactants. redalyc.orgmdpi.com
The (Z)-9-octadecenyl (oleyl) component of the molecule is particularly noteworthy. Its cis double bond introduces a "kink" in the hydrocarbon chain, which can disrupt close packing and enhance solubility in apolar solvents compared to its saturated counterparts. unimib.it This property is advantageous in creating stable colloidal dispersions and microemulsions. Studies on oleylphosphonic acid have demonstrated its effectiveness in synthesizing stable nanocrystals, where it acts as a passivating ligand on the nanocrystal surface. acs.orgunimib.it
Table 2: Physicochemical Properties and Functions of Related Long-Chain Phosphonates/Phosphates
| Compound Type | Property/Function | Potential Application | Source(s) |
| n-Alkane Phosphonic Acids | Act as non-ionic like surfactants, low surface tension at CMC. | Wetting agents, emulsifiers. | redalyc.org |
| Oleyl Phosphate (B84403) | Excellent emulsifying, dispersing, anticorrosive, lubricating abilities. | Industrial cleaners, cosmetics. | saapedia.org |
| Oleylphosphonic Acid | High solubility in apolar solvents, forms stable colloidal solutions. | Nanocrystal synthesis, surface passivation. | acs.orgunimib.it |
| High-Carbon Alkyl Phosphates | Good emulsifying and dispersion performance. | Cosmetics, fatliquors for leather. | researchgate.net |
Applications in Specialized Formulations (e.g., Photographic Materials, Industrial Cleaners)
While specific data on the use of this compound in photographic materials is limited, the general properties of long-chain phosphonates suggest potential roles. Their ability to adsorb onto surfaces and modify their properties could be utilized for controlling crystal growth or as components in coating formulations.
In the realm of industrial cleaners, the surfactant properties of compounds like this compound are highly relevant. ontosight.ai Phosphonate-based surfactants can be effective in formulations for degreasing and metal cleaning due to their stability and dispersing capabilities. saapedia.org The oleyl group would contribute to the solubilization of oily and greasy soils. Related long-chain phosphate esters are used in a variety of detergent and personal care formulations, valued for their mildness and emulsifying power. researchgate.net
Research on Adhesion Control and Surface Treatment Methodologies
The unique molecular structure of this compound, featuring a long unsaturated alkyl chain and a polar phosphonate headgroup, makes it a candidate for modifying and controlling surface properties, particularly adhesion. Research in this area often involves the application of the corresponding phosphonic acid, (Z)-9-octadecenylphosphonic acid, to form self-assembled monolayers (SAMs) on various substrates. The phosphonate group acts as a robust anchor to metal oxide surfaces, while the extended alkyl chain dictates the interfacial properties, such as wettability and adhesion.
Investigations into alkyl phosphonate coatings on magnetite nanoparticles have shown that these molecules form densely packed islands on the particle surface. acs.org While carboxylate surfactants like oleic acid may offer better particle isolation and dispersibility in organic solvents, phosphonates exhibit stronger binding to the surface. acs.org This strong interaction is attributed to the formation of P-O-Fe bonds. acs.orgresearchgate.net Thermogravimetric analysis suggests that these surfactants can form a quasi-bilayer on the nanoparticle surface, with the outer layer being weakly bound through hydrophobic interactions between the alkyl chains. acs.org
The ability of phosphonate-based SAMs to control adhesion is a subject of significant research, particularly in the realm of biomaterials and low-adhesion surfaces. For instance, the modification of silicon dioxide and polyvinyl alcohol surfaces with phosphonate SAMs has been shown to significantly increase the adhesion of primary chondrocytes, a crucial factor in tissue engineering applications. nih.gov This indicates that the surface chemistry provided by the phosphonate layer is conducive to cell attachment and spreading.
Conversely, long-chain alkyl phosphonates are instrumental in creating hydrophobic and low-adhesion surfaces. Studies on oxidized copper have demonstrated that self-assembled monolayers of octadecylphosphonic acid (a saturated analogue of the oleic acid-derived phosphonate) can render the surface highly hydrophobic, with water contact angles exceeding 140 degrees. nih.gov These low-adhesion surfaces also exhibit a reduced coefficient of friction, which is advantageous for applications requiring anti-wetting properties or corrosion inhibition in microelectronic devices. nih.govresearchgate.net The formation of a bidentate bond between the phosphonate and the oxidized copper surface is suggested to be responsible for the stability of these monolayers. nih.gov
The effectiveness of these surface modifications is often quantified by measuring changes in surface energy and adhesive forces. Research on aluminum surfaces has shown that SAMs of alkyl phosphonates can significantly lower the surface energy. researchgate.net Atomic force microscopy (AFM) has been employed to measure the adhesion and friction forces on these modified surfaces, confirming a substantial reduction compared to the unmodified substrate. researchgate.net
The following tables summarize key findings from research on surface modification using long-chain alkyl phosphonates, which are structurally related to this compound.
Table 1: Comparison of Surfactant Coatings on Magnetite Nanoparticles
| Surfactant Type | Dispersibility in Organic Solvents | Binding to Nanoparticle Surface |
| Carboxylate (e.g., Oleic Acid) | Higher | Weaker |
| Phosphonate | Lower | Stronger (P-O-Fe bonds) acs.orgresearchgate.net |
Table 2: Adhesion and Wetting Properties of Alkyl Phosphonate SAMs on Copper Oxide
| Alkyl Phosphonate | Water Contact Angle (°) | Adhesive Force | Coefficient of Friction |
| Octadecylphosphonic acid (ODP) | >140 | Low | Lowest |
| 1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDP) | >140 | Low | Low |
| Decylphosphonic acid (DP) | 119 | Low | Moderate |
| Octylphosphonic acid (OP) | 76 | Moderate | High |
| Unmodified Copper | - | Highest | Highest |
| Data sourced from research on self-assembled monolayers on oxidized copper surfaces. nih.gov |
Table 3: Surface Properties of Alkyl Phosphonate SAMs on Aluminum-Silicon Substrates
| SAM Type | Surface Energy (mN/m) | Adhesion Force (AFM) | Coefficient of Friction (AFM) |
| Octadecylphosphonic acid (ODP) | 20 | Comparable to DPAlSi | Comparable to DPAlSi |
| Decylphosphonic acid (DP) | 21 | Comparable to ODPAlSi | Comparable to ODPAlSi |
| 1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDP) | 11 | Lowest | Lowest |
| Bare Al/Si | - | Highest | Highest |
| Data derived from studies on phosphonate self-assembled monolayers on aluminum surfaces. researchgate.net |
Environmental Dynamics and Biogeochemical Transformations of Phosphonates
Degradation Pathways and Biotransformation Processes
The breakdown of phosphonates in the environment can occur through both abiotic and biotic mechanisms. The relative importance of these pathways is dependent on the specific chemical structure of the phosphonate (B1237965) and the prevailing environmental conditions.
Microbial activity is the primary driver of phosphonate degradation in the environment. A diverse range of microorganisms has been shown to utilize phosphonates as a source of phosphorus, and in some cases, carbon and energy. This biodegradation is crucial for the biogeochemical cycling of phosphorus.
The key to microbial degradation of many phosphonates is the enzymatic cleavage of the C-P bond. This is primarily accomplished by a class of enzymes known as C-P lyases, although some phosphonate hydrolases can also cleave the C-P bond of certain activated phosphonates. The C-P lyase pathway is a multi-enzyme complex that catalyzes the cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate (B84403). This pathway is particularly important for the degradation of a wide range of structurally diverse phosphonates.
In addition to direct enzymatic cleavage, oxidative and radical-mediated mechanisms can also play a role in the biotransformation of phosphonates. Some microorganisms are capable of oxidizing the carbon backbone of phosphonate molecules, which can facilitate the subsequent cleavage of the C-P bond. These oxidative pathways can be particularly relevant for more complex phosphonates.
Microbial Degradation of Carbon-Phosphorus Bonds
Environmental Persistence and Mobility Studies
The environmental persistence and mobility of phosphonates are influenced by their chemical properties and interactions with soil and sediment components.
The mobility of phosphonates in soil is largely controlled by their adsorption and desorption behavior. Phosphonates are known to strongly adsorb to soil particles, particularly to mineral surfaces containing iron and aluminum oxides. This adsorption is primarily driven by the interaction of the phosphonate group with these mineral surfaces. The strength of this adsorption can vary depending on soil properties such as pH, organic matter content, and clay content. The long alkyl chain of Potassium (Z)-9-octadecenyl phosphonate may also influence its partitioning behavior in soil, potentially leading to increased sorption to organic matter. The strong adsorption of phosphonates to soil generally limits their mobility and potential to leach into groundwater.
Considerations for Transport and Distribution in Environmental Compartments
The transport and distribution of phosphonates in the environment are largely dictated by their physicochemical properties and the characteristics of the surrounding medium, such as soil composition and water flow. For long-chain phosphonates like this compound, the extended lipophilic alkyl chain is a dominant structural feature influencing its environmental behavior.
The movement of phosphorus-containing compounds from land to water is a significant environmental concern. wisc.eduusgs.gov This transport occurs primarily through surface runoff and soil erosion, carrying both dissolved and particulate forms of phosphorus. wisc.eduumn.edu While much of the research has focused on phosphates, the principles are applicable to phosphonates. The partitioning of a phosphonate between the aqueous phase and solid environmental matrices like soil and sediment is a critical determinant of its mobility.
The lipophilic nature of the (Z)-9-octadecenyl chain in this compound suggests a high potential for sorption to organic matter in soil and sediments. This is analogous to other long-chain organic molecules, such as alkylphenol ethoxylates, which exhibit strong partitioning into sediments. nih.gov This sorption process can significantly retard the movement of the compound through the soil profile and reduce its concentration in the water column, leading to accumulation in benthic zones of aquatic systems.
Conversely, the phosphonate group imparts a degree of polarity and water solubility to the molecule. This dual characteristic means that while a significant portion may be sorbed, a fraction can remain dissolved in the soil porewater or in the water column, making it available for transport over larger distances. The transport of phosphonates in soil can also be influenced by competitive sorption with other anions, notably phosphate. nih.gov High concentrations of phosphate in agricultural soils, for instance, can compete for binding sites on soil particles, potentially increasing the mobility of phosphonates. nih.gov
The following table summarizes the key factors influencing the transport and distribution of a long-chain phosphonate like this compound in environmental compartments.
| Factor | Influence on Transport and Distribution |
| Long Alkyl Chain | Promotes sorption to organic matter in soil and sediment, reducing mobility. |
| Phosphonate Group | Imparts some water solubility, allowing for a fraction to be transported in the aqueous phase. |
| Soil Organic Matter | High organic matter content increases sorption, decreasing transport. |
| Presence of Phosphate | Competes for sorption sites, potentially increasing the mobility of the phosphonate. |
| Water Flow | Surface runoff and erosion are the primary physical transport mechanisms. |
Microbial Community Dynamics in Phosphonate Biogeochemistry
The biogeochemical cycling of phosphonates is fundamentally driven by microbial activity. Despite the inherent stability of the C-P bond, numerous microorganisms have evolved enzymatic pathways to cleave this bond, enabling them to utilize phosphonates as a source of phosphorus, and in some cases, carbon and nitrogen. mdpi.comnih.gov This microbial degradation is a critical process in the transformation and eventual mineralization of these compounds in the environment. oup.commdpi.com
The ability to degrade phosphonates is widespread among prokaryotes and has been observed in various bacterial and some fungal species. mdpi.comoup.com The initial step in the microbial degradation of many organophosphorus compounds is catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase. oup.comoup.com For phosphonates, specific enzymes known as C-P lyases or phosphonatases are responsible for cleaving the carbon-phosphorus bond. mdpi.comnih.gov
The activity of these microbial communities is often regulated by the availability of other phosphorus sources. In environments where phosphate is limited, the expression of genes encoding for phosphonate-degrading enzymes is often induced. nih.govresearchgate.net This allows microorganisms to access the phosphorus sequestered in phosphonates. Therefore, the dynamics of microbial communities in phosphonate biogeochemistry are closely linked to the nutrient status of the ecosystem.
For a compound like this compound, its long alkyl chain may also influence its bioavailability to microorganisms. While the phosphonate headgroup is the target for enzymatic cleavage, the long, hydrophobic tail may affect how the molecule interacts with microbial cell membranes. It is plausible that some microorganisms may co-metabolize the compound, utilizing the alkyl chain as a carbon and energy source while cleaving the C-P bond to acquire phosphorus. The initial breakdown of the long chain could also be a prerequisite for the enzymatic attack on the phosphonate moiety by some microbial species.
The table below outlines the key microbial processes and influencing factors in the biogeochemistry of phosphonates.
| Microbial Process | Description | Influencing Factors |
| C-P Bond Cleavage | Enzymatic breaking of the stable carbon-phosphorus bond by C-P lyases or phosphonatases. mdpi.comnih.gov | Presence of specific microbial species with the genetic capacity for phosphonate degradation. |
| Nutrient Utilization | Microorganisms utilize phosphonates as a source of phosphorus, and potentially carbon and nitrogen. mdpi.com | Availability of other nutrient sources, particularly phosphate. Degradation is often enhanced under phosphate-limiting conditions. nih.govresearchgate.net |
| Co-metabolism | The degradation of the phosphonate occurs in the presence of another primary substrate that supports microbial growth. mdpi.com | The chemical structure of the phosphonate and the metabolic capabilities of the microbial community. |
| Bioavailability | The accessibility of the phosphonate to microbial enzymes. | Sorption to soil/sediment particles and the physicochemical properties of the phosphonate, such as the long alkyl chain. |
Analytical Methodologies for the Characterization and Quantification of Potassium Z 9 Octadecenyl Phosphonate
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Potassium (Z)-9-octadecenyl phosphonate (B1237965), enabling its separation from impurities and related compounds. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.
Methodologies for Differentiating Phosphonate from Phosphate (B84403) Species
Distinguishing between Potassium (Z)-9-octadecenyl phosphonate and its corresponding phosphate analogue, Potassium (Z)-9-octadecenyl phosphate, is crucial as they have different chemical properties. While challenging, certain analytical techniques can achieve this differentiation.
One of the most definitive methods for this purpose is ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy . The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. Phosphonates, which contain a direct phosphorus-carbon (P-C) bond, exhibit significantly different chemical shifts compared to phosphates, which have a phosphorus-oxygen-carbon (P-O-C) linkage. mdpi.com Typically, phosphonates resonate at a higher field (lower ppm values) in the ³¹P NMR spectrum compared to phosphates. mdpi.com
From a chromatographic perspective, specialized techniques may be required. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful tool for separating polar analytes. wiley.com The difference in polarity between the phosphonate and phosphate groups could potentially be exploited for separation using a HILIC column with an appropriate mobile phase gradient. wiley.com Ion chromatography has also been utilized for the analysis of phosphonates and could be adapted for this separation. wiley.com
Spectroscopic and Other Advanced Detection Approaches
Spectroscopic techniques provide invaluable information on the molecular structure and can also be adapted for quantitative purposes.
UV-Visible Spectrophotometry Following Derivatization
This compound lacks a significant chromophore, rendering it transparent in the UV-Visible region and thus not directly amenable to analysis by UV-Vis spectrophotometry. To overcome this, a derivatization step can be introduced to attach a UV-absorbing moiety to the molecule.
For long-chain alcohols, which are structurally related to the oleyl chain of the target compound, derivatization reagents like phenyl isocyanate or phthalic anhydride (B1165640) can be used. researchgate.net These reagents react with the hydroxyl group that would be present on the phosphonic acid before its salt formation. The resulting derivative incorporates an aromatic ring, which is strongly UV-active, allowing for sensitive detection. The derivatization reaction conditions, such as the ratio of reagent to analyte and the use of a catalyst, need to be optimized for complete reaction. researchgate.net Another approach could involve derivatizing the phosphonic acid group itself, although this is less common for this class of compounds. Pre-column derivatization is often preferred as it can also improve the chromatographic separation. digitellinc.com
Table 2: Potential Derivatization Reagents for UV-Vis Detection
| Derivatizing Agent | Functional Group Targeted | Resulting Chromophore |
| Phenyl Isocyanate researchgate.net | Hydroxyl group of the corresponding phosphonic acid | Phenylurea derivative |
| Phthalic Anhydride researchgate.net | Hydroxyl group of the corresponding phosphonic acid | Phthalate ester derivative |
| 9-fluorenylmethylchloroformate (FMOC-Cl) digitellinc.com | Amino group (if present after modification) | Fluorenylmethyloxycarbonyl derivative |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's connectivity and stereochemistry. nih.gov
¹H NMR spectroscopy would confirm the presence of the (Z)-9-octadecenyl chain, showing characteristic signals for the vinylic protons (around 5.3 ppm), the allylic protons, and the long aliphatic chain.
¹³C NMR would complement the ¹H NMR data, providing signals for each unique carbon atom in the molecule, including the olefinic carbons and the carbons of the alkyl chain.
³¹P NMR is particularly diagnostic for phosphonates. slideshare.net The spectrum would show a single resonance at a chemical shift characteristic of an alkylphosphonate. The coupling between the phosphorus nucleus and the adjacent protons on the alkyl chain (²JPH) can also be observed, providing further structural confirmation. The chemical shifts in ³¹P NMR are sensitive to the substituents on the phosphorus atom. slideshare.net
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to assign all the signals in the ¹H and ¹³C NMR spectra unequivocally. nih.gov For instance, an HMBC experiment would show a correlation between the phosphorus atom and the protons on the first and second carbons of the octadecenyl chain, definitively confirming the P-C bond.
In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound, to identify intermediates, and to characterize by-products. nih.gov
Future Research Trajectories and Interdisciplinary Opportunities
Advancements in Targeted Synthesis and Molecular Design
Future research into Potassium (Z)-9-octadecenyl phosphonate (B1237965) will likely focus on refining its synthesis and tailoring its molecular structure for specific functions. Current synthetic routes for phosphonates, such as the Michaelis-Arbuzov reaction, palladium-catalyzed cross-coupling, and Lewis acid-mediated processes, provide a foundation. wikipedia.orgd-nb.info However, achieving high yields and stereochemical control—specifically maintaining the (Z) or cis configuration of the double bond which is crucial for determining the molecule's spatial arrangement and properties—remains a key challenge.
Advancements are anticipated in the use of highly selective catalysts to ensure the desired stereochemistry and to enable late-stage functionalization of the molecule. acs.org This would allow for the introduction of additional reactive groups, paving the way for its use as a building block in more complex materials.
Molecular design efforts will likely draw inspiration from the development of other lipid-like phosphonates, particularly in the field of drug delivery and materials science. upenn.edunih.gov By systematically modifying the alkyl chain length, degree of unsaturation, or the counter-ion, researchers can fine-tune the compound's amphiphilic nature. This could lead to the creation of novel surfactants, emulsifiers, or components of self-assembling structures like liposomes and micelles. researchgate.netnih.gov The design of phosphonate-functionalized polymers and hydrogels for biomedical applications is an area of growing interest, where the specific structure of the octadecenyl chain could be leveraged to control material properties. nih.govnih.gov
Table 1: Potential Synthetic Strategies and Design Goals
| Synthetic Approach | Description | Key Research Objective | Potential Outcome |
|---|---|---|---|
| Stereoselective Catalysis | Employing advanced palladium or copper catalysts to control the geometry around the C=C double bond during C-P bond formation. nih.gov | Achieve >99% (Z)-isomer purity for consistent physicochemical properties. | Predictable self-assembly in aqueous solutions. |
| Lewis Acid-Promoted Reactions | Using Lewis acids to facilitate the reaction between an alkenyl precursor and a phosphorus reagent under mild conditions. d-nb.info | Develop a one-pot synthesis method to improve efficiency and reduce waste. | Cost-effective, scalable production for industrial applications. |
| Modular Molecular Design | Creating a library of related compounds by varying the alkyl chain (e.g., length, branching, saturation) and phosphonate headgroup. | Correlate specific structural features with functional properties like critical micelle concentration or biocompatibility. | Custom-designed molecules for targeted applications like bone-targeting drug delivery or mineral scale inhibition. upenn.edufigshare.com |
| Polymer Functionalization | Grafting the phosphonate molecule onto polymer backbones to create functional copolymers. acs.org | Control the density and distribution of phosphonate groups on a polymer chain. | Development of advanced biomaterials, such as biodegradable and biocompatible hydrogels. nih.gov |
Integration of Omics Technologies in Understanding Phosphonate Interactions
A significant frontier in phosphonate research is understanding their interaction with biological systems. The integration of "omics" technologies—genomics, transcriptomics, and proteomics—offers a powerful, system-wide approach to elucidate the cellular and molecular effects of compounds like Potassium (Z)-9-octadecenyl phosphonate.
Proteomics: Chemoproteomic techniques can identify the specific proteins that interact with a given small molecule. A promising future trajectory involves using activity-based protein profiling (ABPP) with a modified version of this compound. For instance, the PhosID-ABPP technique utilizes a phosphonate handle for the selective enrichment and identification of proteins that bind to the molecule, providing direct insight into its mechanism of action or potential off-targets within a cell. uu.nlnih.govuu.nl This would be invaluable in assessing its biocompatibility and designing safer applications.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to this phosphonate can reveal the cellular pathways it modulates. Studies on other phosphonates have shown that organisms like the diatom Phaeodactylum tricornutum exhibit significant transcriptomic shifts when utilizing phosphonates as a phosphorus source, including the upregulation of genes involved in endocytosis and lipid synthesis. nih.gov Similar studies could reveal if this compound activates plant defense mechanisms, influences microbial metabolism, or impacts human cell signaling pathways. nih.govlainco.com This knowledge is critical for developing applications in agriculture or medicine.
Table 2: Application of Omics Technologies to Phosphonate Research
| Omics Field | Research Question | Experimental Approach | Potential Insights |
|---|---|---|---|
| Proteomics | Which proteins does this compound directly bind to in a biological system? | Synthesize an alkyne-tagged analogue of the phosphonate for use in PhosID-ABPP followed by mass spectrometry. nih.gov | Identification of molecular targets; understanding of on-target and off-target effects; assessment of biocompatibility. uu.nl |
| Transcriptomics | How do cells (e.g., plant, microbial, human) alter their gene expression when exposed to the compound? | RNA-Sequencing of cells cultured with and without the phosphonate to identify differentially expressed genes. nih.govnih.gov | Elucidation of affected metabolic and signaling pathways; discovery of potential stress responses or beneficial effects (e.g., immune stimulation). lainco.com |
| Metabolomics | How is the phosphonate metabolized, and what downstream metabolic changes does it induce? | Mass spectrometry-based analysis of small molecules in cells or organisms after exposure to the phosphonate. | Determination of metabolic stability and breakdown products; understanding of its role in phosphorus metabolism. acs.org |
| Genomics | Are there specific genes or gene clusters that enable microorganisms to utilize or resist this phosphonate? | Comparative genomics of microbial strains that can and cannot grow on the phosphonate as a sole phosphorus source. acs.org | Discovery of novel phosphonate metabolism pathways and enzymes relevant to bioremediation and biogeochemical cycling. |
Novel Applications in Emerging Technologies
The unique combination of a long, unsaturated lipid tail and a metal-chelating phosphonate head positions this compound for use in several emerging technologies.
Advanced Biomaterials: The phosphonate group has a strong affinity for divalent cations like calcium (Ca²⁺), making phosphonate-containing materials excellent candidates for bone-related applications. researchgate.net Future research could focus on incorporating this compound into nanocomposite hydrogels or as a functional component of materials for bone tissue engineering. nih.gov Its lipid tail could enhance integration with cellular membranes, while the phosphonate head targets the material to the bone mineral.
Drug Delivery Systems: The resemblance of this molecule to natural phospholipids (B1166683) makes it a prime candidate for the next generation of lipid-based drug delivery systems. nih.gov Specifically, it could be formulated into lipid nanoparticles (LNPs) for delivering nucleic acid therapeutics like mRNA or siRNA. upenn.edunih.gov The (Z)-9-octadecenyl chain is chemically similar to the oleyl tails used in some existing LNP components, suggesting it could be readily integrated. The phosphonate head could offer unique advantages, such as improved stability or targeted delivery to specific tissues like bone. nih.gov
Specialized Surfactants and Inhibitors: In industrial settings, phosphonates are used as scale inhibitors in water treatment systems due to their ability to chelate metal ions and prevent the formation of mineral deposits. figshare.com The long alkyl chain of this compound could provide additional surface-active properties, leading to the development of multifunctional agents that act as both scale and corrosion inhibitors with unique interfacial behavior. ontosight.ai
Table 3: Potential Novel Applications
| Emerging Technology | Proposed Role of this compound | Key Molecular Properties | Interdisciplinary Field |
|---|---|---|---|
| Bone-Targeting Therapeutics | Component of a lipid nanoparticle (LNP) or conjugate that specifically delivers drugs to bone tissue. nih.gov | High affinity of the phosphonate head for calcium ions in bone mineral; lipid tail for drug encapsulation. upenn.edu | Materials Science, Pharmacology |
| Biocompatible Hydrogels | A cross-linking or functionalizing agent in hydrogels for tissue regeneration. nih.govnih.gov | Amphiphilic nature for controlling hydrogel structure; biocompatibility of the lipid-like structure. | Biomedical Engineering, Chemistry |
| Advanced Emulsifiers | A highly effective emulsifier for creating stable oil-in-water emulsions for food, cosmetic, or pharmaceutical formulations. | Amphiphilic character derived from the polar phosphonate head and nonpolar oleyl tail. ontosight.ai | Food Technology, Cosmetic Science |
| Functional Surface Coatings | A molecule for modifying surfaces to alter properties like hydrophobicity or to prevent biofouling. | Ability of the phosphonate group to bind to metal oxide surfaces; long alkyl chain to create a functional outer layer. | Materials Science, Chemical Engineering |
Q & A
Q. How is Potassium (Z)-9-octadecenyl phosphonate identified and distinguished from structurally similar phosphonates in analytical chemistry?
Methodological Answer: Identification relies on a combination of spectroscopic techniques (e.g., NMR for structural elucidation of the (Z)-9-octadecenyl chain) and chromatographic methods (HPLC or GC-MS) to differentiate it from isomers. CAS registry numbers (e.g., 64051-29-2) and IUPAC nomenclature are critical for unambiguous identification .
Q. What are the primary mechanisms by which this compound exerts antifungal activity against plant pathogens?
Methodological Answer: The compound directly inhibits mycelial growth at concentrations >100 ppm (via disruption of cellular phosphate metabolism) and induces systemic acquired resistance (SAR) in plants, enhancing lignin deposition and phytoalexin production. In vitro assays on C. paradoxa demonstrate dose-dependent inhibition, while field studies confirm SAR activation .
Q. What standardized protocols exist for quantifying this compound residues in plant tissues?
Methodological Answer: Residue analysis involves extraction with polar solvents (e.g., methanol-water mixtures), followed by ion chromatography or LC-MS/MS. Proficiency testing programs emphasize reporting detection limits (>0.5 ppm) and avoiding non-quantitative descriptors (e.g., "<LOD"). Interlaboratory validation ensures reproducibility .
Advanced Research Questions
Q. How can researchers design concentration-gradient experiments to evaluate the dose-dependent efficacy of this compound against oomycete pathogens?
Methodological Answer: Use agar dilution assays with logarithmic concentration gradients (1–6000 ppm) and triplicate plates per dose. Measure colony diameters daily and apply ANOVA or Kruskal-Wallis tests for non-normal data. Include negative controls and validate results with in planta trials (e.g., pineapple crown dips) .
Q. What methodological considerations are critical when analyzing contradictory data on systemic translocation in different plant species?
Methodological Answer: Discrepancies arise from vascular system variability (e.g., monocots vs. dicots) and application methods (foliar vs. root drench). Use radiolabeled 32P-phosphonate for autoradiography to track translocation pathways. Control for environmental factors (humidity, soil pH) that affect uptake .
Q. What advanced spectroscopic or crystallographic techniques characterize the coordination chemistry of this compound in synthetic studies?
Methodological Answer: Single-crystal X-ray diffraction (XRD) reveals metal-ligand bonding patterns in coordination polymers. Pair with FTIR to confirm phosphonate-P=O vibrations and thermogravimetric analysis (TGA) to assess stability. Reference DFG-supported protocols for reproducibility .
Q. How should researchers address discrepancies between in vitro inhibition assays and field efficacy trials?
Methodological Answer: In vitro models may lack host-pathogen interactions (e.g., induced resistance). Conduct parallel experiments: compare lab EC50 values with field dose-response curves. Use mixed-effects models to account for environmental variability and pathogen genetic diversity .
Q. What experimental strategies optimize the synergistic use of this compound with protective fungicides?
Methodological Answer: Combine with multi-site inhibitors (e.g., folpet) to delay resistance. Design factorial experiments testing phosphonate-fungicide ratios. Monitor disease severity indices (e.g., 5-point scales) and pathogen viability via qPCR. Prioritize formulations with adjuvants enhancing leaf adhesion .
Q. How do regulatory constraints on residues influence long-term field study design?
Methodological Answer: Align application timing with pre-harvest intervals (PHI) to comply with EU MRLs (e.g., <2 ppm in avocados). Use longitudinal sampling of soil and fruit, paired with degradation kinetics models. Include buffer zones to assess environmental persistence .
Q. What quality control measures ensure inter-laboratory reproducibility in phosphonate quantification?
Methodological Answer: Implement ISO 17025 protocols for instrumentation calibration. Use certified reference materials and participate in proficiency testing (e.g., round-robin trials). Report uncertainties with ≥3 significant figures and validate against spike-recovery experiments (85–115% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
